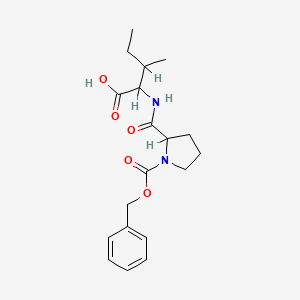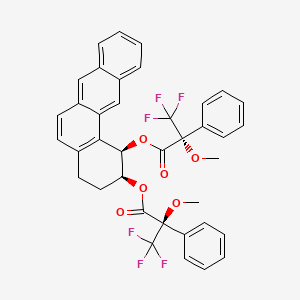![molecular formula C22H24N2O5S B15194770 2-{1-[(Diphenylacetyl)amino]-2-ethoxy-2-oxoethyl}-1,3-thiazolidine-4-carboxylic acid CAS No. 7400-46-6](/img/structure/B15194770.png)
2-{1-[(Diphenylacetyl)amino]-2-ethoxy-2-oxoethyl}-1,3-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 30841 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its interactions and effects in different chemical and biological contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 30841 involves multiple steps, typically starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Step 1: Initial preparation of precursor molecules through standard organic synthesis techniques.
Step 2: Formation of the core structure of NSC 30841 using reagents such as dimethyl sulfoxide (DMSO) and other organic solvents.
Step 3: Purification and isolation of NSC 30841 through techniques like crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of NSC 30841 is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The process involves:
Large-scale synthesis: Utilizing industrial-grade reagents and solvents.
Quality control: Implementing rigorous testing protocols to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 30841 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield different products.
Substitution: Participates in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like ethanol, methanol, and acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler, more reduced forms of the compound.
Applications De Recherche Scientifique
NSC 30841 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of NSC 30841 involves its interaction with specific molecular targets and pathways. It is known to:
Bind to enzymes: Inhibit or activate enzymatic activity depending on the context.
Affect cellular pathways: Modulate signaling pathways that are crucial for cell function and survival.
Induce biochemical changes: Lead to alterations in cellular metabolism and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Uniqueness
NSC 30841 stands out due to its unique chemical structure and specific interactions with biological targets. Unlike some similar compounds, it exhibits distinct biochemical properties that make it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
7400-46-6 |
|---|---|
Formule moléculaire |
C22H24N2O5S |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
2-[1-[(2,2-diphenylacetyl)amino]-2-ethoxy-2-oxoethyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C22H24N2O5S/c1-2-29-22(28)18(20-23-16(13-30-20)21(26)27)24-19(25)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-18,20,23H,2,13H2,1H3,(H,24,25)(H,26,27) |
Clé InChI |
XLRLBFNBLXQLPR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1NC(CS1)C(=O)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



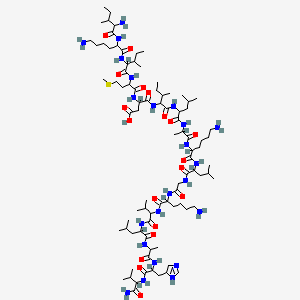


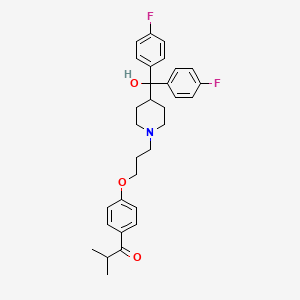
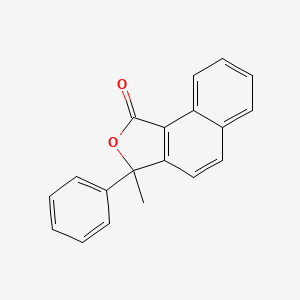

![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-amino-6-carboxy-4,5-dihydroxyoxan-2-yl]oxy-48-[[4-[(4-butylphenyl)methyl]piperazin-1-yl]methyl]-5,32-dichloro-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,65-henicosaene-52-carboxylic acid](/img/structure/B15194746.png)

